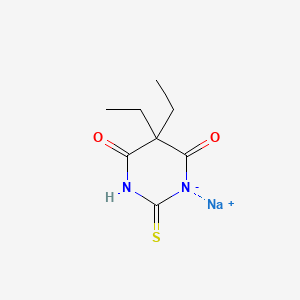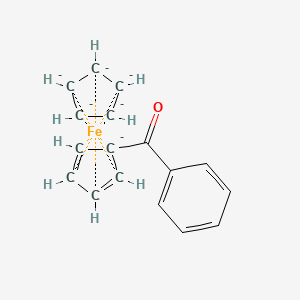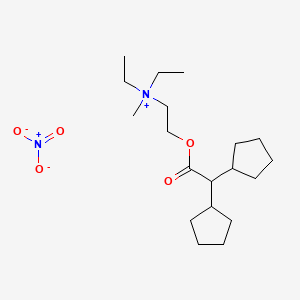
2,6-Dimethyl-4-benzylmercaptopyrylium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-benzylmercaptopyrylium iodide is a chemical compound with the molecular formula C14H15OS*I and a molecular weight of 358.243 . This compound is known for its unique structure, which includes a pyrylium ring substituted with dimethyl and benzylmercapto groups. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyl-4-benzylmercaptopyrylium iodide typically involves the reaction of 2,6-dimethylpyrylium salts with benzylmercaptan in the presence of an iodide source. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2,6-Dimethyl-4-benzylmercaptopyrylium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyrylium ring to a dihydropyran ring.
Substitution: The benzylmercapto group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-benzylmercaptopyrylium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of sulfur metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which 2,6-Dimethyl-4-benzylmercaptopyrylium iodide exerts its effects involves interactions with various molecular targets. The pyrylium ring can participate in electron transfer reactions, while the benzylmercapto group can form covalent bonds with nucleophiles. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6-Dimethyl-4-benzylmercaptopyrylium iodide include other pyrylium salts and benzylmercapto derivatives. For example:
2,6-Dimethylpyrylium chloride: Similar structure but lacks the benzylmercapto group.
4-Benzylmercaptopyrylium bromide: Similar structure but with a bromide ion instead of iodide.
The uniqueness of this compound lies in its combination of the pyrylium ring with both dimethyl and benzylmercapto substitutions, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
74332-95-9 |
|---|---|
Molekularformel |
C14H15IOS |
Molekulargewicht |
358.24 g/mol |
IUPAC-Name |
4-benzylsulfanyl-2,6-dimethylpyrylium;iodide |
InChI |
InChI=1S/C14H15OS.HI/c1-11-8-14(9-12(2)15-11)16-10-13-6-4-3-5-7-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LWPHDTLWKPLISC-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=[O+]1)C)SCC2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



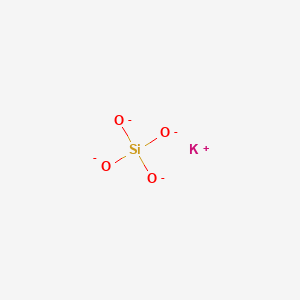
![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
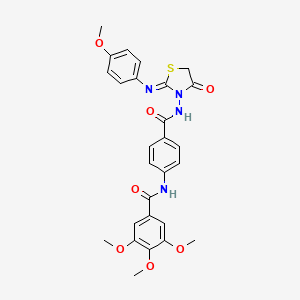
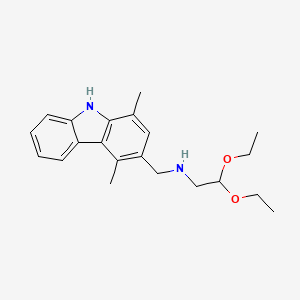
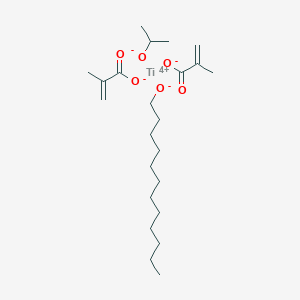
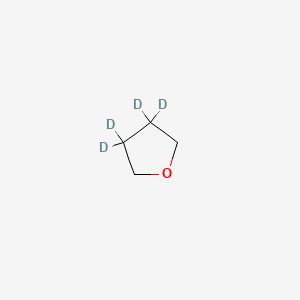
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)

